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Abstract

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, with CAS number 627901-54-6, is a heterocyclic
compound of significant interest in medicinal chemistry. While direct research on this specific
molecule is limited, its core structure, 4-(2-oxoimidazolidin-1-yl)benzoic acid, is a key
pharmacophore in the development of novel anticancer agents. This technical guide provides a
comprehensive overview of the synthesis, physicochemical properties, and potential biological
activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, drawing insights from closely related
and well-studied analogues. The information presented herein is intended to serve as a
valuable resource for researchers engaged in the discovery and development of new
therapeutics, particularly in the field of oncology.

Chemical and Physical Properties

While specific experimental data for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is not readily
available in the literature, its fundamental properties can be predicted based on its structure.
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Property Value

CAS Number 627901-54-6

Molecular Formula C11H12N203

Molecular Weight 220.23 g/mol

IUPAC Name methyl 4-(2-oxoimidazolidin-1-yl)benzoate
SMILES COC(=0)clccc(ccl)NICCNC1=0
Predicted LogP 1.3

Predicted Water Solubility 1.89 g/L

Predicted Boiling Point 413.8 °C

Predicted Melting Point 158 °C

Note: Predicted values are computationally derived and should be confirmed by experimental
analysis.

Synthesis

A specific, peer-reviewed synthesis protocol for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is
not currently published. However, a plausible and efficient synthetic route can be proposed
based on established methods for the N-arylation of imidazolidin-2-one. The following protocol
outlines a potential two-step synthesis starting from commercially available materials.

Experimental Protocol: Proposed Synthesis

Step 1: N-Arylation of Imidazolidin-2-one with Methyl 4-bromobenzoate

This step involves a copper-catalyzed Ullmann condensation, a common method for forming C-
N bonds between aryl halides and amines or amides.

o Materials:

o Imidazolidin-2-one (1.2 equivalents)
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[e]

Methyl 4-bromobenzoate (1.0 equivalent)

o

Copper(l) iodide (Cul) (0.1 equivalents)

[¢]

Potassium carbonate (K2COs) (2.0 equivalents)

[¢]

N,N-Dimethylformamide (DMF) (anhydrous)

e Procedure:

[e]

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
imidazolidin-2-one, methyl 4-bromobenzoate, Cul, and K2COs.

o Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x volume).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-
(2-oxoimidazolidin-1-yl)benzoate.

Step 2: Characterization

The identity and purity of the synthesized compound should be confirmed using standard
analytical techniques:

e IH NMR and 3C NMR: To confirm the chemical structure.
e Mass Spectrometry (MS): To verify the molecular weight.

o High-Performance Liquid Chromatography (HPLC): To determine the purity.
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Proposed Synthetic Workflow
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Proposed Synthetic Workflow

Biological Activity and Potential Mechanism of
Action

While there is no direct biological data for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate,
extensive research on its structural analogues, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-
1-yl)benzenesulfonates (PAIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides
(PIB-SAs), strongly suggests its potential as an antimitotic agent.[1][2][3]
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These related compounds are prodrugs that are activated by the cytochrome P450 enzyme
CYP1A1, which is often overexpressed in various cancer cells, including breast cancer.[4][5][6]

Proposed Signhaling Pathway: CYP1A1l-Activated
Antimitotic Prodrug

o Uptake: The prodrug, a derivative of the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, is
taken up by cancer cells.

¢ Bioactivation: In cancer cells with high CYP1A1 expression, the prodrug is metabolized.
While the specific activation of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is unconfirmed,
in the case of PAIB-SOs, this involves N-dealkylation.[6]

» Active Metabolite: The bioactivation generates a cytotoxic metabolite.

e Microtubule Disruption: The active metabolite acts as a microtubule-destabilizing agent,
binding to the colchicine-binding site on tubulin.[3]

¢ Cell Cycle Arrest: This disruption of microtubule dynamics leads to cell cycle arrest in the
G2/M phase.[1]

o Apoptosis: The prolonged cell cycle arrest ultimately induces programmed cell death
(apoptosis) in the cancer cells.
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Proposed Mechanism of Action
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Proposed Mechanism of Action
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Quantitative Data from Related Compounds

The following table summarizes the in vitro antiproliferative activity (ICso values) of some
representative 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAS) in
different cell lines. These data highlight the potent and selective anticancer activity of this class
of compounds.[1]

Selectivity
MCF7 (ICso, MDA-MB-231 HaCaT (ICso, .
Compound Ratio
HM) (ICso, pM) HM)
(HaCaT/MCF7)
6 0.28 51 83 182
7 0.54 21 >100 39
13 0.25 93 27 372
CEU-638 (Active
0.022 0.019 0.038 0.86

Metabolite)

MCF7: CYP1Al-expressing breast cancer cell line. MDA-MB-231: Breast cancer cell line with
low CYP1A1l expression. HaCaT: Non-cancerous human keratinocyte cell line.

Future Directions and Conclusion

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate represents a promising, yet underexplored,
molecule in the landscape of anticancer drug discovery. The strong evidence from its closely
related analogues suggests that it may function as a CYP1Al-activated antimitotic prodrug.

Future research should focus on:

» Definitive Synthesis and Characterization: Establishing a validated, scalable synthesis for
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate and thoroughly characterizing its
physicochemical properties.

« In Vitro Biological Evaluation: Assessing its antiproliferative activity against a panel of cancer
cell lines with varying levels of CYP1A1l expression.
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e Mechanism of Action Studies: Confirming its interaction with tubulin, its effect on the cell
cycle, and its activation by CYP1ALl.

 Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of
derivatives to optimize potency and selectivity.

In conclusion, the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a validated starting point for
the development of potent and selective anticancer agents. Methyl 4-(2-oxoimidazolidin-1-
yl)benzoate, as a key derivative, warrants further investigation to unlock its full therapeutic
potential. This guide provides a foundational framework to stimulate and support such research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1288129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

